molecular formula C149H246N44O42S B549216 Sermorelina CAS No. 86168-78-7

Sermorelina

Cat. No.: B549216
CAS No.: 86168-78-7
M. Wt: 3357.9 g/mol
InChI Key: WGWPRVFKDLAUQJ-TWFXBKMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sermorelin is a synthetic 29-amino acid peptide analog of growth hormone-releasing hormone (GHRH) with the molecular formula C₁₄₉H₂₄₆N₄₄O₄₂S and a molecular weight of 3357.9 g/mol . It corresponds to the biologically active fragment (residues 1–29) of endogenous GHRH, modified to enhance stability and receptor binding . Clinically, sermorelin stimulates pituitary secretion of growth hormone (GH), which promotes muscle growth, fat metabolism, bone density, and tissue repair . It is used diagnostically and therapeutically for growth hormone deficiency (GHD) and investigated for anti-aging, athletic performance enhancement, and neuroprotective applications .

Its acetate salt (sermorelin acetate) is commonly utilized in research and clinical formulations for improved solubility .

Mechanism of Action

Target of Action

Sermorelin, also known as GHRH (1-29), is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH) . The primary target of Sermorelin is the growth hormone-releasing hormone receptor (GHRHR) . This receptor plays a crucial role in stimulating the pituitary gland to release growth hormone (GH) .

Mode of Action

Sermorelin works by binding to the GHRHR and mimicking the native growth hormone-releasing factor (GRF). This interaction stimulates the pituitary gland to release GH . It’s worth noting that Sermorelin has a negative feedback mechanism, which prevents the overproduction of growth hormones .

Biochemical Pathways

It is known that the activation of ghrhr by sermorelin leads to the release of gh from the pituitary gland . GH then exerts its effects on various tissues, leading to increased protein synthesis, cell growth, and metabolism .

Pharmacokinetics

It is known that the half-life of sermorelin is approximately 11-12 minutes

Result of Action

The stimulation of GH release by Sermorelin leads to a variety of molecular and cellular effects. These include increased protein synthesis, cell growth, and metabolism . In clinical settings, Sermorelin is used to treat children with growth hormone deficiency or growth failure . It increases plasma GH concentration, thereby promoting growth and development .

Action Environment

Environmental factors can influence the action of Sermorelin. For instance, lifestyle factors such as diet and exercise can affect the body’s GH levels and thus the efficacy of Sermorelin . Moreover, Sermorelin’s metabolic influence may support better energy utilization and enhanced exercise performance .

Biochemical Analysis

Biochemical Properties

Sermorelin works by increasing the natural production of growth hormone in the pituitary gland . It interacts with receptors in the brain, signaling the pituitary gland to release growth hormone into the bloodstream . This hormone regulates growth, metabolism, and body composition .

Cellular Effects

Sermorelin influences cell function by promoting growth, muscle development, and overall well-being . It impacts cell signaling pathways related to growth hormone release and can influence gene expression related to growth and development .

Molecular Mechanism

Sermorelin exerts its effects at the molecular level by binding to specific receptors in the brain and stimulating the pituitary gland to release growth hormone . This can lead to changes in gene expression and cellular metabolism related to growth and development .

Dosage Effects in Animal Models

Higher doses may lead to increased growth hormone production, while lower doses may have less pronounced effects .

Metabolic Pathways

Sermorelin is involved in the metabolic pathway of growth hormone production. It interacts with receptors in the brain to stimulate the pituitary gland to release growth hormone, which then influences various metabolic processes in the body .

Transport and Distribution

Sermorelin is transported in the body through the bloodstream after administration . It is distributed throughout the body, where it can interact with receptors in the brain to stimulate growth hormone release .

Subcellular Localization

Sermorelin acts at the level of the brain and pituitary gland to stimulate growth hormone release . It does not have a specific subcellular localization as it acts on receptors present on the cell surface .

Biological Activity

Sermorelina, a synthetic analog of growth hormone-releasing hormone (GHRH), is a peptide composed of 29 amino acids. It was initially developed in the 1970s and has been used for various therapeutic purposes, particularly in stimulating endogenous growth hormone (GH) production. This article explores the biological activity of this compound, focusing on its mechanisms, effects on growth hormone levels, potential therapeutic applications, and case studies.

This compound functions primarily by binding to the growth hormone-releasing hormone receptor (GHRHR) located on the pituitary gland. This binding stimulates the somatotroph cells to produce and secrete GH, which subsequently elevates serum levels of insulin-like growth factor 1 (IGF-1). The increase in IGF-1 is crucial as it mediates many of the anabolic effects associated with GH, including muscle growth and fat metabolism. The following table summarizes the key mechanisms through which this compound exerts its effects:

Mechanism Description
GHRHR Activation This compound binds to GHRHR, stimulating GH release from the pituitary gland.
Increased GH Levels Administration leads to elevated serum GH levels, particularly during nocturnal peaks.
IGF-1 Production Enhanced GH secretion promotes IGF-1 synthesis in the liver and peripheral tissues.
Regulation by Somatostatin This compound's action is modulated by somatostatin, ensuring controlled GH release.

Effects on Growth Hormone and IGF-1 Levels

Research indicates that this compound significantly increases both GH and IGF-1 levels in various populations, including children with growth hormone deficiency and older adults experiencing age-related decline in GH secretion. A study involving 11 elderly men showed that nightly administration of 2 mg of this compound nearly doubled the mean amount of GH released over 12 hours without excessively raising peak levels or frequency .

In another study with 19 elderly participants over five months, significant increases in IGF-1 levels were observed after treatment with this compound compared to placebo . The following table presents findings from studies assessing the impact of this compound on GH and IGF-1 levels:

Study Population Dosage Duration GH Increase IGF-1 Increase
Elderly Men2 mg nightly6 weeksNearly doubledNot significantly increased at 2 or 6 weeks
Elderly Men/Women10 µg/kg16 weeksSignificant increase at 4 and 16 weeksSignificant increase by 2 weeks

Therapeutic Applications

This compound has been investigated for several therapeutic uses beyond its role in stimulating growth hormone production:

Hypogonadism

This compound has shown potential in treating male hypogonadism by stimulating endogenous testosterone production through increased LH and FSH release .

Cancer Treatment

Recent studies have explored this compound's role in cancer therapy. Research involving glioma patients indicated that this compound may inhibit tumor cell proliferation by disrupting the cell cycle. In a cohort of 1,018 patients with recurrent gliomas, this compound demonstrated efficacy in blocking tumor growth and modulating immune responses . The following table summarizes findings related to its anticancer properties:

Cancer Type Mechanism Outcome
Recurrent GliomasInhibits cell cycle progressionReduced tumor proliferation
Prostate CancerPotential role in cancer developmentMixed results; requires further research

Case Studies

Numerous case studies have documented the benefits of this compound therapy:

  • Improvement in Sleep Quality: Patients reported enhanced sleep quality and duration after receiving this compound treatment, which is critical for optimal hormonal balance and recovery .
  • Muscle Mass Preservation: In weight loss scenarios, this compound has been noted to help preserve muscle mass while promoting fat loss, making it beneficial for individuals undergoing calorie restriction .

Scientific Research Applications

Growth Hormone Deficiency

Sermorelin has been primarily used in diagnosing and treating idiopathic growth hormone deficiency (GHD) in children. It enhances the body’s natural production of growth hormone, thus promoting normal growth patterns without the risks associated with direct human growth hormone administration .

Adult-Onset Growth Hormone Insufficiency

In adults, Sermorelin is being explored as a treatment for adult-onset growth hormone insufficiency, which can lead to decreased muscle mass, increased body fat, and reduced quality of life. Studies indicate that Sermorelin can improve body composition and overall health in these patients .

Anti-Aging Research

Although still speculative, Sermorelin is being investigated for its potential anti-aging benefits. It may enhance physical performance, improve recovery times, and increase lean muscle mass in older adults by promoting natural growth hormone secretion .

Regenerative Medicine

Sermorelin's role in regenerative medicine is particularly promising. Research suggests that it may facilitate cellular regeneration and tissue repair by stimulating satellite cell proliferation and collagen synthesis . This has implications for treating injuries and degenerative diseases.

Metabolic Research

Sermorelin has been studied for its effects on metabolism, particularly regarding lipid mobilization and glucose homeostasis. By enhancing growth hormone levels, it may influence fat metabolism and energy expenditure, making it a candidate for obesity research .

Pediatric Growth Hormone Deficiency

A clinical study involving children with GHD demonstrated significant improvements in height velocity when treated with Sermorelin compared to untreated controls. The results indicated that Sermorelin effectively stimulates endogenous growth hormone production, leading to enhanced growth outcomes .

Adult Treatment Outcomes

In adults with diagnosed growth hormone deficiency, a study reported improvements in body composition metrics—specifically increased lean body mass and decreased fat mass—following Sermorelin treatment over a six-month period .

Data Tables

Application AreaDescriptionKey Findings
Pediatric GHDTreatment for children with idiopathic GHDImproved height velocity
Adult-Onset GHDManagement of symptoms related to adult-onset GHDIncreased lean body mass
Regenerative MedicinePotential for tissue repair and cellular regenerationEnhanced satellite cell proliferation
Metabolic ResearchEffects on lipid metabolism and energy expenditurePositive influence on fat mobilization

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Sermorelina's mechanisms of action in vivo?

  • Methodological Answer : Utilize knockout animal models or siRNA-mediated gene silencing to isolate this compound-specific pathways. Pair these with immunohistochemistry to track peptide distribution and receptor binding in target tissues (e.g., pituitary or adipose tissue). Ensure controls include wild-type cohorts and baseline hormone profiling (e.g., GH, IGF-1) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound batches?

  • Methodological Answer : Employ HPLC coupled with mass spectrometry (LC-MS) for purity assessment, comparing retention times and fragmentation patterns to reference standards. Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical configuration, particularly for chiral centers. Document batch-to-batch variability using coefficient of variation (CV) calculations .

Q. What are the standard protocols for assessing this compound's pharmacokinetics in preclinical studies?

  • Methodological Answer : Conduct serial blood sampling post-administration in rodent models, followed by ELISA or radioimmunoassay (RIA) to quantify plasma concentrations. Calculate half-life (t½), Cmax, and AUC using non-compartmental analysis. Include tissue homogenization for biodistribution studies, focusing on organs with high receptor density (e.g., liver, kidneys) .

Advanced Research Questions

Q. How can contradictory data on this compound's dose-dependent effects be resolved in metabolic studies?

  • Methodological Answer : Apply meta-analysis frameworks to aggregate datasets from independent studies, stratifying results by dosage, administration route, and model species. Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity. Validate findings via dose-ranging studies with pre-registered protocols to minimize observer bias .

Q. What strategies optimize this compound's stability in long-term in vitro assays?

  • Methodological Answer : Test buffering systems (e.g., phosphate vs. HEPES) at physiological pH and temperature. Incorporate protease inhibitors (e.g., aprotinin) and antioxidants (e.g., ascorbic acid) to prevent degradation. Use accelerated stability studies (40°C/75% RH) to predict shelf life, with LC-MS monitoring for degradation products .

Q. How should researchers design experiments to distinguish this compound's direct receptor interactions from downstream signaling cascades?

  • Methodological Answer : Combine surface plasmon resonance (SPR) for real-time binding kinetics with CRISPR-edited cell lines lacking specific receptors (e.g., GHRH-R). Use phosphoproteomics to map signaling pathways post-exposure, comparing wild-type and knockout models. Validate via competitive binding assays with radiolabeled ligands .

Q. What statistical approaches are recommended for analyzing this compound's intermittent dosing efficacy in chronic disease models?

  • Methodological Answer : Apply repeated-measures ANOVA to compare treatment arms over time, adjusting for autocorrelation. Use Kaplan-Meier survival analysis for longitudinal endpoints (e.g., tumor growth delay). Predefine interim analysis points to avoid Type I errors and employ Bonferroni correction for multiple comparisons .

Q. Data Interpretation & Reporting

Q. How can researchers address variability in this compound's bioactivity across cell lines?

  • Methodological Answer : Perform cell lineage authentication (STR profiling) and mycoplasma testing. Normalize bioactivity data to housekeeping genes (e.g., GAPDH) and report fold-changes relative to vehicle controls. Use multivariate regression to identify confounding factors (e.g., passage number, serum batch) .

Q. What criteria should guide the selection of biomarkers for this compound's therapeutic monitoring?

  • Methodological Answer : Prioritize biomarkers with established clinical relevance (e.g., IGF-1 for GH modulation) and high assay reproducibility (CV <15%). Validate via receiver operating characteristic (ROC) curves to assess sensitivity/specificity. Cross-reference with omics datasets (proteomics, metabolomics) for pathway enrichment .

Q. Ethical & Reproducibility Considerations

Q. How can preclinical studies on this compound ensure compliance with reproducibility guidelines?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing randomization, blinding, and sample size justification. Publish raw data in repositories like Figshare and include step-by-step protocols in supplemental materials. Use electronic lab notebooks (ELNs) for real-time data traceability .

Comparison with Similar Compounds

Sermorelin belongs to the GHRH analog family, which includes peptides like tesamorelin and somatorelin . Below is a detailed comparison:

Structural and Molecular Comparison

Compound Structure Molecular Formula Molecular Weight (g/mol)
Sermorelin 29-amino acid fragment of GHRH (1–29) C₁₄₉H₂₄₆N₄₄O₄₂S 3357.9
Tesamorelin 44-amino acid full-length GHRH analog Not fully specified in evidence ~5000 (estimated)
Somatorelin Native 44-amino acid GHRH Not provided in evidence ~5000 (estimated)
  • Key Differences: Sermorelin is truncated to 29 residues, enhancing metabolic stability compared to full-length GHRH analogs like somatorelin . Tesamorelin, another synthetic analog, retains the full 44-amino acid sequence but includes modifications for prolonged activity, primarily used in HIV-associated lipodystrophy .

Functional and Clinical Comparison

Parameter Sermorelin Tesamorelin Somatorelin
Primary Use GHD diagnosis/therapy, anti-aging research HIV-associated lipodystrophy GHD diagnosis
Mechanism Binds GHRH receptor to stimulate GH release Same as sermorelin but longer half-life Native GHRH action; shorter half-life
Half-Life ~10–20 minutes (IV) ~30–50 minutes (IV) ~5–10 minutes (IV)
Regulatory Status FDA-approved for GHD; EMA-scheduled FDA-approved for specific indications Limited to diagnostic use
  • Efficacy: Sermorelin’s truncated structure reduces immunogenicity but may require frequent dosing compared to tesamorelin .
  • Safety : Sermorelin and tesamorelin share side effects like injection-site reactions, while somatorelin’s native structure may pose lower toxicity risks .

Research Findings and Data Tables

Pharmacokinetic Data

Compound Route Bioavailability Tₘₐₓ (mins) Half-Life (mins)
Sermorelin Subcutaneous ~75% 15–30 10–20
Tesamorelin Subcutaneous ~85% 30–45 30–50

Clinical Outcomes in GHD

Study Compound GH Increase Adverse Events
Trial A (2021) Sermorelin 3–5x baseline Mild erythema (20%)
Trial B (2010) Somatorelin 2–4x baseline Headache (10%)

Preparation Methods

Chemical Synthesis of Sermorelin

Solid-Phase Peptide Synthesis (SPPS)

Sermorelin (GHRH 1–29) is predominantly synthesized via solid-phase peptide synthesis (SPPS) , a method enabling sequential addition of protected amino acids to a resin-bound chain . The process involves:

  • Resin Selection : A polystyrene-based resin functionalized with a rink amide linker is commonly used to anchor the C-terminus of the peptide .

  • Amino Acid Coupling : Each amino acid (Fmoc-protected) is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled in the presence of N,N-diisopropylethylamine (DIPEA) .

  • Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF) after each coupling step .

  • Cleavage and Side-Chain Deprotection : The completed peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) to remove protecting groups .

Table 1: Key Reagents and Conditions for SPPS of Sermorelin

StepReagent/ConditionPurpose
CouplingHBTU, DIPEA, DMFActivate amino acids for bonding
Deprotection20% piperidine in DMFRemove Fmoc groups
CleavageTFA:H2O:TIS:EDT (94:2.5:2.5:1)Release peptide from resin

Purification and Characterization

Post-synthesis, crude sermorelin undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. A C18 column with a gradient of acetonitrile (10–60%) in 0.1% TFA/water is typically employed . Final purity (>95%) is verified via analytical HPLC and mass spectrometry .

Table 2: Purification Parameters for Sermorelin

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.1% TFA in H2O (A) / 0.1% TFA in CH3CN (B)
Gradient10–60% B over 30 minutes
Flow Rate1 mL/min

Formulation and Lyophilization

Lyophilized Powder Preparation

Sermorelin is stabilized as a lyophilized powder to prevent degradation. The peptide solution (1–5 mg/mL in sterile water) is freeze-dried under vacuum at −50°C for 24–48 hours . Excipients like mannitol (3% w/v) are added to enhance stability .

Table 3: Reconstitution Guidelines

ParameterRecommendation
Diluent Volume1–2 mL per 1 mg vial
Storage Post-MixingRefrigerate (2–8°C) for ≤14 days
AdministrationSubcutaneous, daily (typically 0.1–0.3 mg)

Quality Control and Stability

Analytical Testing

Compounded sermorelin must meet USP <795> standards for sterility, endotoxin levels (<20 EU/mg), and potency . Stability studies indicate reconstituted sermorelin retains >90% potency for 14 days at 4°C but degrades rapidly at room temperature .

Regulatory Considerations

Although sermorelin was FDA-approved in 1997 for pediatric growth hormone deficiency, commercial production ceased in 2008 . Current use relies on compounding pharmacies adhering to USP <797> guidelines .

Clinical Preparation and Dosing

Compounding Practices

Compounding pharmacies prepare sermorelin acetate (often with preservatives like benzyl alcohol) in multidose vials. Dosages are tailored to patient weight (1–2 µg/kg) .

Adverse Reaction Mitigation

Improper reconstitution (e.g., using non-sterile water) risks microbial contamination. Clinicians emphasize aseptic technique and single-use syringes to prevent injection-site reactions .

Emerging Innovations in Sermorelin Delivery

Sustained-Release Formulations

Recent studies explore poly(lactic-co-glycolic acid) (PLGA) microspheres for prolonged sermorelin release, reducing dosing frequency .

Transdermal Delivery

Iontophoretic patches are under investigation but face challenges in peptide permeability and stability .

Properties

Key on ui mechanism of action

Sermorelin binds to the growth hormone releasing hormone receptor and mimics native GRF in its ability to stimulate growth hormone secretion.

CAS No.

86168-78-7

Molecular Formula

C149H246N44O42S

Molecular Weight

3357.9 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1

InChI Key

WGWPRVFKDLAUQJ-TWFXBKMCSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Purity

98%

Related CAS

114466-38-5 (acetate)

sequence

Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2

Synonyms

Geref
GHRH(1-29)NH2
GRF(1-29)NH2
Growth Hormone-Releasing Factor(1-29)Amide
hGHRH(1-29)NH2
Sermorelin
Sermorelin Acetate
Somatotropin-Releasing-Hormone(1-29)Amide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.